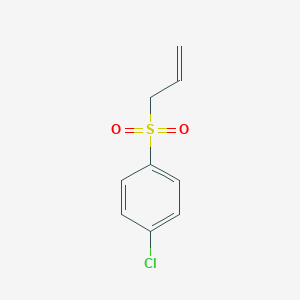

4-Chlorophenylallyl sulfone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-prop-2-enylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPVDFFTJGSKBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90958425 | |

| Record name | 1-Chloro-4-(prop-2-ene-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3729-44-0 | |

| Record name | NSC85563 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-4-(prop-2-ene-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Allylic Sulfone Motifs in Modern Organic Synthesis

Allylic sulfones are a class of organic compounds that have garnered significant attention due to their utility in pharmaceutical development and organic synthesis. wikipedia.org The value of allylic sulfones as synthetic intermediates stems from the unique properties of the sulfonyl group, which can function as an electron-withdrawing group to facilitate reactions and as an excellent leaving group. rsc.org This dual reactivity allows allylic sulfones to act as "chemical chameleons," participating in a wide array of chemical transformations. nih.gov

The presence of an alkene moiety in allylic sulfones allows for further chemical modifications, making them versatile building blocks for creating diverse and complex molecules. sigmaaldrich.com They are instrumental in several cornerstone reactions of modern organic synthesis.

One of the most prominent applications of sulfones is in the Julia-Kocienski olefination , a powerful method for constructing carbon-carbon double bonds (alkenes). wikipedia.orgnih.gov This reaction involves the coupling of a sulfone with a carbonyl compound (an aldehyde or ketone) and is noted for its high stereoselectivity, often favoring the formation of the E-alkene. wikipedia.orgorganic-chemistry.org The reaction's reliability and tolerance for various functional groups make it a valuable tool in the synthesis of complex natural products. wikipedia.orgorganicreactions.org

Another key transformation is the Trost-Tsuji allylic alkylation , a palladium-catalyzed reaction that involves the substitution of a leaving group on an allyl substrate with a nucleophile. wikipedia.orgorganic-chemistry.org Allylic sulfones can serve as substrates in these reactions, enabling the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds under mild conditions. nih.govwikipedia.org The asymmetric version of this reaction, the Trost asymmetric allylic alkylation (AAA), allows for the creation of chiral molecules with high enantioselectivity, a crucial aspect in the synthesis of pharmaceuticals. wikipedia.org

The versatility of allylic sulfones is further demonstrated by their participation in various other reaction types, including cycloadditions and Michael additions, where the vinyl sulfone component acts as a reactive partner. wikipedia.org

| Reaction | Description | Key Feature |

|---|---|---|

| Julia-Kocienski Olefination | Reacts phenyl sulfones with aldehydes or ketones to form alkenes. wikipedia.org | High (E)-selectivity for alkene formation. wikipedia.orgorganic-chemistry.org |

| Trost-Tsuji Allylic Alkylation | Palladium-catalyzed substitution on an allylic substrate by a nucleophile. wikipedia.orgorganic-chemistry.org | Forms C-C, C-N, and C-O bonds; can be made asymmetric. wikipedia.org |

| Michael Addition | Vinyl sulfones act as Michael acceptors, adding nucleophiles like thiols. wikipedia.org | Formation of new carbon-heteroatom bonds. |

| Diels-Alder Reaction | Vinyl sulfones can act as dienophiles in cycloaddition reactions. wikipedia.org | Construction of cyclic systems. |

Overview of Research Trajectories for Sulfone Containing Compounds

Direct Construction Approaches for Allylic Sulfones

Direct methods for the synthesis of allylic sulfones aim to construct the target molecule in a single step from readily available starting materials, avoiding the need for pre-functionalization. These approaches are often more efficient and environmentally friendly than traditional multi-step syntheses.

Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids

The hydrosulfonylation of 1,3-dienes with sulfinic acids represents a highly atom-economical method for the synthesis of allylic sulfones. nih.govmdpi.com This reaction can proceed without the need for a catalyst or additives, particularly with electron-rich aryl-1,3-dienes, to produce branched allylic sulfones with high regioselectivity. nih.govmdpi.comresearchgate.net The reaction is typically carried out under ambient conditions, making it an environmentally benign and cost-effective approach. nih.govmdpi.com

A proposed mechanism for the catalyst-free reaction involves the protonation of the 1,3-diene by the sulfinic acid to form an allylic carbocation intermediate. This is followed by a nucleophilic attack of the sulfinate anion on the carbocation to yield the allylic sulfone product. mdpi.com While this catalyst-free method is effective for certain substrates, the use of a boron trifluoride etherate catalyst has been shown to promote the reaction for unactivated 1,3-dienes, leading to a broad scope of branched allylic sulfones. researchgate.net

In the context of enantioselective synthesis, palladium catalysis has been successfully employed for the regio- and enantioselective hydrosulfonylation of 1,3-dienes with sulfinic acids. nih.govacs.org Utilizing a chiral phosphine (B1218219) ligand, such as (R)-DTBM-Segphos, allows for the synthesis of 1,3-disubstituted unsymmetrical chiral allylic sulfones with high enantioselectivity. nih.govacs.org Mechanistic studies suggest a ligand-to-ligand hydrogen transfer followed by C-S bond reductive elimination. nih.govacs.org

Table 1: Examples of Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids

| Diene | Sulfinic Acid | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1-Phenyl-1,3-butadiene | 4-Methylbenzenesulfinic acid | BF₃·OEt₂, 60°C | Branched allylic sulfone | 95 | researchgate.net |

| Electron-rich aryl-1,3-dienes | Various sulfinic acids | Catalyst-free, RT | Branched allylic sulfones | 10-94 | nih.govmdpi.com |

| 1,3-Dienes | Various sulfinic acids | (R)-DTBM-Segphos/Pd | Chiral allylic sulfones | High | nih.govacs.org |

Dehydrative Sulfination of Allylic Alcohols

The dehydrative sulfination of allylic alcohols with sulfinic acids provides a direct and environmentally friendly route to allylic sulfones, with water as the only byproduct. organic-chemistry.orgorganic-chemistry.orgacs.org This method can proceed under catalyst-free conditions, driven by a reciprocal activation strategy where hydrogen bonding between the allylic alcohol and sulfinic acid facilitates the dehydrative cross-coupling. organic-chemistry.orgacs.orgresearchgate.net This approach is scalable and tolerates a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org

The reaction is believed to proceed through the formation of an allyl sulfinate intermediate, which then undergoes a organic-chemistry.orgnih.gov-sigmatropic rearrangement (sulfinate-sulfone rearrangement) to yield the thermodynamically more stable allylic sulfone. acs.org In some cases, palladium catalysts, such as Pd(PPh₃)₄, have been used to promote the reaction, particularly for non-derivatized allylic alcohols. researchgate.net

Table 2: Dehydrative Sulfination of Allylic Alcohols

| Allylic Alcohol | Sulfinic Acid | Conditions | Product | Yield | Reference |

| Various unactivated allylic alcohols | Various sulfinic acids | Catalyst-free, mild conditions | Allylic sulfones | Good to excellent | organic-chemistry.orgacs.org |

| Non-derivatized allylic alcohols | Various sulfinic acids | Pd(PPh₃)₄ | Allylic sulfones | Nearly quantitative | researchgate.net |

Palladium-Catalyzed Coupling of Allenes with Sulfinic Acids

Palladium catalysis enables the highly regioselective and stereoselective hydrosulfonylation of allenes with sulfinic acids to produce allylic sulfones. rsc.org This atom-economic process can be controlled by the choice of ligand to chemodivergently yield either branched or linear allylic sulfones. organic-chemistry.orgorganic-chemistry.orgnih.govacs.org The use of specific ligands allows for high selectivity under mild reaction conditions. organic-chemistry.orgnih.govacs.org

Mechanistic studies suggest that the reaction may proceed through a π-allylpalladium intermediate formed after a ligand-to-ligand hydrogen transfer from the sulfinic acid to the allene. rsc.orgorganic-chemistry.org Subsequent reductive elimination from this intermediate affords the desired allylic sulfone. organic-chemistry.org This method is compatible with a broad range of substrates, including those containing nitrogen and oxygen functionalities. rsc.org

Table 3: Palladium-Catalyzed Coupling of Allenes with Sulfinic Acids

| Allene | Sulfinic Acid | Ligand/Catalyst | Product Type | Selectivity | Reference |

| Various allenes | Various sulfinic acids | Pd(0) | Linear E-allylic sulfones | High regio- and stereoselectivity | rsc.org |

| Various allenes | Various sulfinic acids | Pd(0) with specific ligands | Branched or Linear | High | organic-chemistry.orgnih.govacs.org |

Rhodium-Catalyzed Direct Hydrosulfonylation of Allenes and Alkynes

Rhodium catalysis offers a powerful tool for the direct and asymmetric hydrosulfonylation of allenes and alkynes, providing access to chiral allylic sulfones. nih.govorganic-chemistry.orgacs.orgacs.orgnih.gov The use of a chiral C1-symmetric P,N-ligand, such as (Rax,S,S)-StackPhim, with a rhodium catalyst enables high regioselectivity and enantioselectivity in the reaction with commercially available sodium sulfinates. nih.govorganic-chemistry.orgacs.orgnih.gov This method is operationally simple and proceeds under mild conditions. nih.govorganic-chemistry.orgacs.orgnih.gov

The reaction is atom-economical and tolerates a wide scope of functional groups on both the allene/alkyne and the sulfinate partner. nih.govacs.orgacs.orgnih.gov Earlier work by Breit and co-workers established the rhodium-catalyzed hydrosulfonylation of alkynes and allenes with sulfonyl hydrazides to produce terminal allylic sulfones, albeit in a racemic fashion. nih.govacs.org The development of asymmetric variants represents a significant advancement in this area.

Table 4: Rhodium-Catalyzed Hydrosulfonylation of Allenes and Alkynes

| Substrate | Sulfonyl Source | Catalyst/Ligand | Product | Enantioselectivity (ee) | Reference |

| Allenes/Alkynes | Sodium sulfinates | Rh(I)/(Rax,S,S)-StackPhim | Chiral terminal allylic sulfones | up to 97% | nih.govorganic-chemistry.orgacs.orgnih.gov |

| Alkynes/Allenes | Sulfonyl hydrazides | Rh(I)/DPEphos | Racemic terminal allylic sulfones | N/A | organic-chemistry.orgacs.org |

Photoinduced Iron-Catalytic Decarboxylation Approaches

A novel and mild approach for the synthesis of sulfones involves the photoinduced iron-catalyzed decarboxylation of carboxylic acids. organic-chemistry.orgnih.govacs.orgorganic-chemistry.org This method allows for the direct conversion of carboxylic acids into sulfones in a highly efficient and convenient manner. nih.govacs.orgorganic-chemistry.org The reaction proceeds via a radical-based mechanism and is tolerant of a broad range of carboxylic acids and carbon electrophiles. nih.govacs.orgorganic-chemistry.org The use of iron as a catalyst makes this an economically and environmentally attractive method. organic-chemistry.org

The proposed mechanism involves an iron-catalyzed decarboxylation to generate a radical intermediate, followed by radical transfer, single-electron reduction, and nucleophilic attack. organic-chemistry.orgnih.govorganic-chemistry.org This strategy has also been extended to an iron-catalyzed SO₂-retaining Smiles rearrangement initiated by the decarboxylation of aliphatic carboxylic acids, providing a pathway to γ- and δ-aryl substituted alkyl sulfones. acs.org

Direct Allylic C-H Bond Activation Methodologies

Direct allylic C-H bond activation for the formation of C-S bonds is a highly desirable but challenging transformation for synthesizing allylic sulfones. nih.govresearchgate.net The primary difficulty lies in the potential for the sulfur-containing reagent to poison the transition metal catalyst. researchgate.net

Recent advancements have demonstrated the feasibility of this approach. An electrochemical method, free of exogenous oxidants and metal catalysts, utilizes the direct allylic C-H bond activation of α-methylstyrene derivatives with sulfonylhydrazines to produce allylic sulfones with excellent regioselectivity. organic-chemistry.orgorganic-chemistry.org This process involves a radical coupling mechanism. organic-chemistry.orgorganic-chemistry.org Additionally, a photoinduced palladium-catalyzed direct sulfonylation of allylic C-H bonds has been developed for both cyclic and acyclic internal alkenes, showcasing broad substrate scope. nih.gov

Oxidation-Based Synthesis of 4-Chlorophenylallyl Sulfone

A primary and direct route to synthesizing sulfones is through the oxidation of the corresponding sulfides. jchemrev.com This method is widely employed due to its straightforward nature and the accessibility of sulfide (B99878) precursors.

Oxidation of Corresponding 4-Chlorophenylallyl Sulfide Precursors

The conversion of 4-chlorophenylallyl sulfide to this compound is a classic oxidation reaction. A variety of oxidizing agents can be employed for this transformation. jchemrev.com Common reagents include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and metal-based oxidants. organic-chemistry.orgufl.edu For instance, the use of 30% hydrogen peroxide in the presence of a suitable catalyst can effectively oxidize sulfides to sulfones. organic-chemistry.org Niobium carbide has been shown to be an efficient catalyst for this transformation, leading to the corresponding sulfones in high yields. organic-chemistry.org Another approach involves using sodium chlorite (B76162) (NaClO₂) and hydrochloric acid (HCl) to generate chlorine dioxide in situ, which has been successful in oxidizing various diaryl sulfides to their sulfones with high yields and selectivity. mdpi.com This method is scalable and avoids issues related to the solubility of substrates in aqueous oxidants. mdpi.com

The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or side reactions, especially when other sensitive functional groups are present in the molecule. For example, LiNbMoO₆ has been used as a catalyst with H₂O₂ for the chemoselective oxidation of allylic sulfides, tolerating various functional groups without causing epoxidation of the double bond. organic-chemistry.org

Selective Oxidation Strategies from Sulfoxides

The synthesis of sulfones can also proceed in a stepwise manner, involving the initial oxidation of a sulfide to a sulfoxide (B87167), followed by further oxidation to the sulfone. rsc.orgjchemrev.com This two-step approach allows for greater control over the reaction. A variety of reagents have been developed for the selective oxidation of sulfides to sulfoxides, and these protocols can often be extended to produce sulfones by adjusting the stoichiometry of the oxidant or the reaction conditions. jchemrev.com

For example, N-fluorobenzenesulfonimide (NFSI) has been utilized as an oxidant where the selective synthesis of either sulfoxides or sulfones can be achieved by simply varying the amount of NFSI used. rsc.org Similarly, hydrogen peroxide can be used in a controlled manner, often with a catalyst, to selectively yield either the sulfoxide or the sulfone. mdpi.comrsc.org A dendritic phosphomolybdate hybrid catalyst has been shown to effectively catalyze the oxidation of sulfides to either sulfoxides or sulfones using aqueous hydrogen peroxide, with the outcome controlled by the reaction setup. mdpi.com Another method employs carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) as a heterogeneous nanocatalyst with H₂O₂ for the direct and selective oxidation of sulfides to sulfones under solvent-free conditions. rsc.org

Asymmetric Synthesis of Chiral this compound Analogs

The development of methods for the enantioselective synthesis of chiral sulfones is of great interest due to their presence in many biologically active molecules. dicp.ac.cnbohrium.comresearchgate.net Catalytic asymmetric hydrogenation and substitution reactions are powerful strategies for accessing these valuable chiral building blocks. bohrium.comrsc.org

Rhodium-Catalyzed Asymmetric Hydrogenation of Allenyl Sulfones

A highly effective method for producing chiral allylic sulfones involves the rhodium-catalyzed asymmetric hydrogenation of allenyl sulfones. thieme-connect.comresearchgate.net This atom-economical process provides access to a variety of chiral allylic sulfones with excellent regio- and enantioselectivities. thieme-connect.comresearchgate.netglobalauthorid.com Specifically, the hydrogenation of tetrasubstituted allenyl sulfones has been achieved with high yields (up to 99%) and enantiomeric excesses (up to 99% ee). researchgate.net The success of this method often relies on the choice of a suitable chiral ligand. For instance, the Rh-(R,R)-f-spiroPhos complex has proven to be highly efficient for the asymmetric hydrogenation of allylic sulfones, yielding chiral β-ester sulfones with excellent enantioselectivities (92–99.9% ee). rsc.org

| Catalyst/Ligand | Substrate Type | Product | Yield (%) | ee (%) | Reference |

| [Rh(nbd)₂]BF₄/Ligand | Tetrasubstituted Allenyl Sulfones | Chiral Allylic Sulfones | up to 99 | up to 99 | researchgate.net |

| Rh-(R,R)-f-spiroPhos | Allylic Sulfones | Chiral β-Ester Sulfones | High | 92-99.9 | rsc.org |

Enantioselective Hydrosulfonylation with Chiral Ligands

Direct asymmetric hydrosulfonylation of allenes and alkynes presents another powerful strategy for synthesizing chiral allylic sulfones. nih.govorganic-chemistry.orgnih.gov A rhodium-catalyzed approach using commercially available sodium sulfinates has been developed, offering a direct route to these compounds. nih.govorganic-chemistry.orgnih.gov The use of a C₁-symmetric P,N-ligand, (Rax,S,S)-StackPhim, was critical in achieving high regioselectivity (>20:1) and enantioselectivity (up to 97% ee). nih.govorganic-chemistry.orgnih.govacs.org This method is operationally simple and proceeds under mild conditions. nih.govorganic-chemistry.orgnih.gov

| Catalyst System | Substrate | Nucleophile | Ligand | Regioselectivity (b:l) | ee (%) | Reference |

| Rhodium | Allenes/Alkynes | Sodium Sulfinates | (Rax,S,S)-StackPhim | >20:1 | up to 97 | nih.govorganic-chemistry.orgnih.gov |

| Rhodium | Allenes | Sodium Sulfinates | (R)-BINAP | - | Moderate | nih.gov |

| Rhodium | Allenes | Sodium Sulfinates | (R)-SEGPHOS | Poor | Good (86%) | nih.gov |

Catalytic Asymmetric Allylic Substitution Strategies

Catalytic asymmetric allylic substitution (AAS) is a well-established and powerful method for constructing chiral centers. rsc.orgrsc.org Palladium-catalyzed AAS has been successfully applied to the synthesis of sterically hindered α,α-disubstituted allylic sulfones. nih.gov The development of a novel and highly efficient phosphoramidite (B1245037) ligand was crucial for this transformation, allowing for the synthesis of challenging allylic sulfones with quaternary stereocenters in good yields and with high regio- and enantioselectivities. nih.gov

Copper-catalyzed asymmetric allylic substitution has also emerged as a valuable technique. beilstein-journals.org For instance, the asymmetric sulfonylation of yne-allylic esters using sodium sulfinates as nucleophiles has been achieved with good to excellent regio-, stereo-, and enantioselectivities, producing a range of chiral yne-allylic sulfones. beilstein-journals.orgresearchgate.net

| Metal Catalyst | Ligand Type | Substrate | Nucleophile | Key Feature | Reference |

| Palladium | Phosphoramidite | Racemic Allylic Precursors | Sodium Sulfinates | Forms Quaternary Stereocenters | nih.gov |

| Copper | p-CF₃ substituted Pybox | Yne-allylic esters | Anthrones | High Regio- and Stereoselectivity | beilstein-journals.org |

| Copper | Chiral Ligand | Yne-allylic esters | Sodium Sulfinates | Access to Chiral Yne-allylic Sulfones | beilstein-journals.orgresearchgate.net |

Stereochemical Control in this compound Formation

The stereochemical outcome of reactions to form this compound and related allylic sulfones is a critical aspect of their synthesis, particularly when the desired products are to be used in stereospecific subsequent transformations. The control of stereochemistry can be categorized into two main types: diastereoselectivity and enantioselectivity. Diastereoselective control dictates the relative configuration of multiple stereocenters within a molecule, while enantioselective control determines the preferential formation of one of two enantiomers.

Methodologies to achieve stereochemical control in the synthesis of allylic sulfones, including those with a 4-chlorophenyl substituent, often rely on sophisticated catalytic systems and carefully chosen reaction conditions. Key strategies include transition-metal-catalyzed reactions, such as palladium-catalyzed allylic alkylations and rhodium-catalyzed hydrosulfonylations, where chiral ligands play a pivotal role in inducing asymmetry.

One notable approach involves the use of allyl 4-chlorophenyl sulfone itself as a versatile 1,1-synthon. In sequential α-alkylation and cobalt-photoredox-catalyzed allylic substitution, the sulfone group serves to stabilize an adjacent carbanion and subsequently acts as a leaving group. thieme.de While this highlights the utility of the pre-formed sulfone, the principles of stereocontrol are paramount in its initial synthesis.

Enantioselective Methodologies

The enantioselective synthesis of chiral allylic sulfones is a significant area of research, with several catalytic systems being developed to provide high levels of enantiomeric excess (ee). These methods are crucial for producing enantiopure compounds for various applications.

Rhodium-Catalyzed Hydrosulfonylation:

A direct and atom-economical method for preparing chiral allylic sulfones is the rhodium-catalyzed asymmetric hydrosulfonylation of allenes and alkynes. nih.gov This approach utilizes commercially available sodium sulfinates as the sulfone source. The stereochemical outcome is controlled by a chiral catalyst, often a rhodium complex with a specialized chiral ligand.

For instance, the use of a C1-symmetric P,N-ligand, such as (Rax,S,S)-StackPhim, has been shown to be indispensable for achieving both high regioselectivity and enantioselectivity. nih.gov While specific data for this compound is not always explicitly detailed in broad substrate scope studies, the electronic properties of the 4-chloro substituent are generally well-tolerated in such catalytic systems. The general transformation can be represented as follows:

Reaction conditions typically involve a rhodium precursor, a chiral ligand, and the sodium sulfinate in a suitable solvent.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA):

Palladium-catalyzed AAA is a powerful tool for the formation of chiral C-C and C-heteroatom bonds. In the context of allylic sulfone synthesis, this can involve the reaction of a sulfinate nucleophile with an allylic electrophile. The enantioselectivity is induced by chiral ligands coordinated to the palladium catalyst.

An innovative approach utilizes allyl fluorides as precursors for the generation of π-allyl palladium complexes. The fluoride (B91410) anion liberated upon ionization can then activate silylated nucleophiles. rsc.org The use of unique bidentate diamidophosphite ligands with a palladium catalyst allows for the efficient and selective synthesis of chiral homo-allylic sulfones. rsc.orgnih.gov

The general scheme for such a reaction is:

This method provides a pathway to chiral sulfones with high efficiency and selectivity.

The following table summarizes representative results for the enantioselective synthesis of allylic sulfones using methodologies applicable to this compound.

| Catalyst/Ligand | Reactants | Product | Yield (%) | ee (%) | Reference |

| [Rh(cod)2]BF4 / (Rax,S,S)-StackPhim | Allene + Sodium 4-chlorobenzenesulfinate | Chiral this compound | High | up to 97 | nih.gov |

| Pd(dba)2 / Chiral Phosphoramidite Ligand | Allyl Fluoride + Silylated Sulfone Precursor | Chiral homo-allylic sulfone | High | High | rsc.orgnih.gov |

This table is a representation of typical results from the cited methodologies and may not reflect specific experiments with this compound itself.

Diastereoselective Methodologies

When the substrate already contains a stereocenter, or when the reaction creates more than one stereocenter, diastereoselectivity becomes a key consideration.

Substrate-Controlled Diastereoselectivity:

In some synthetic routes, the inherent stereochemistry of the starting material can direct the formation of a specific diastereomer. For example, the synthesis of allylic sulfones from chiral precursors, such as those derived from natural products, can proceed with high diastereoselectivity.

Reagent-Controlled Diastereoselectivity:

Alternatively, the choice of reagents and catalysts can control the diastereochemical outcome. For instance, in the reduction of hydroxy-substituted allylic sulfones, the formation of a chelated intermediate with a metal like samarium can lead to high diastereoselectivity in the final product. nih.gov The steric bulk of substituents on the substrate often correlates with the level of diastereoselectivity achieved. nih.gov

The following table presents data on the diastereoselective synthesis of allylic sulfones, illustrating the influence of substrate structure on the diastereomeric ratio (d.r.).

| Substrate | Reagent | Product | Yield (%) | d.r. | Reference |

| Allylic 1,2-hydroxy phenyl sulfone | [Sm(H2O)n]I2 | Desulfonylated allylic alcohol | Good | up to 15:1 | nih.gov |

| N-tert-Butylsulfinyl ketimine | PhSO2CF2H / KHMDS | α-Difluoromethyl allylic sulfinamide | Good | 92:8 | cas.cn |

This table showcases examples of diastereoselective reactions in the synthesis of functionalized sulfones.

Chemical Reactivity and Mechanistic Investigations of 4 Chlorophenylallyl Sulfone

Nucleophilic Reactions Involving 4-Chlorophenylallyl Sulfone

The Michael addition, a cornerstone of carbon-carbon bond formation, features prominently in the reactivity profile of this compound and related vinyl sulfones. This reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-withdrawing group (the Michael acceptor). Vinyl sulfones are particularly effective Michael acceptors due to the strong electron-withdrawing nature of the sulfonyl group, which polarizes the carbon-carbon double bond and makes the β-carbon susceptible to nucleophilic attack.

This compound, as a vinyl sulfone derivative, readily participates as a Michael acceptor. The electron-withdrawing sulfonyl group activates the double bond, facilitating the addition of a wide range of nucleophiles. Studies have shown that vinyl sulfones exhibit high reactivity and selectivity in Michael addition reactions. For instance, in competitive reactions, vinyl sulfones react more rapidly and selectively with thiols compared to acrylates rsc.org. This enhanced reactivity is attributed to the superior ability of the sulfone group to stabilize the developing negative charge in the transition state.

The general mechanism for the thiol-Michael addition involving a vinyl sulfone proceeds through a three-step sequence:

Deprotonation of the thiol by a base to generate a thiolate anion.

Nucleophilic attack of the thiolate on the β-carbon of the vinyl sulfone, leading to the formation of a carbanion intermediate.

Protonation of the carbanion to yield the final adduct researchgate.net.

This reactivity makes this compound a valuable building block in organic synthesis for the introduction of the 4-chlorophenylsulfonyl ethyl moiety into various molecular frameworks.

While this compound itself typically acts as a Michael acceptor, the broader class of sulfones is instrumental in generating sulfonyl-stabilized carbanions, which are potent Michael donors nih.gov. The hydrogen atoms alpha to the sulfonyl group are acidic and can be removed by a base to form a carbanion. The pKa of hydrogens alpha to a sulfone group is generally higher (less acidic) than those alpha to a carbonyl group by about 4 to 5 pKa units uclouvain.be.

The resulting carbanion is stabilized by the adjacent sulfonyl group through a combination of electrostatic interactions and delocalization of the negative charge onto the oxygen atoms of the sulfone uclouvain.be. These stabilized carbanions can then act as nucleophiles in Michael addition reactions, adding to various Michael acceptors. The geometry of these carbanions can influence the stereochemical outcome of the reaction, adopting either a planar configuration when further conjugation is possible or a tetrahedral geometry in other cases uclouvain.be.

The sulfa-Michael addition, a specific type of Michael addition where the nucleophile is a thiol, has been extensively developed in the context of asymmetric synthesis nih.gov. The development of chiral catalysts allows for the enantioselective addition of thiols to α,β-unsaturated compounds, providing access to optically active sulfur-containing molecules, which are prevalent in many pharmaceuticals and natural products nih.gov.

Various organocatalysts, such as those based on cinchona alkaloids and squaramides, have been successfully employed to catalyze asymmetric sulfa-Michael additions with high enantioselectivity thieme-connect.dersc.orgbuchler-gmbh.combuchler-gmbh.com. These catalysts often operate through a bifunctional mechanism, simultaneously activating both the Michael acceptor and the thiol nucleophile through hydrogen bonding interactions thieme-connect.de. This dual activation facilitates the stereoselective formation of the carbon-sulfur bond. While direct asymmetric applications involving this compound as the acceptor are not extensively detailed in the provided context, the principles established with other vinyl sulfones and α,β-unsaturated systems are directly applicable. The use of bifunctional chiral catalysts can control the facial selectivity of the nucleophilic attack on the double bond of this compound, leading to the formation of enantioenriched products.

Table 1: Examples of Asymmetric Michael Addition Reactions

| Michael Acceptor | Michael Donor | Catalyst Type | Product Type | Ref. |

| α,β-Unsaturated Ketones | Thiols | Iron(III)-salen complex | Chiral β-sulfanyl ketones | researchgate.net |

| Azadienes | α-Thiocyanoindanones | Chiral Squaramide | Chiral benzofuran (B130515) compounds | mdpi.com |

| Azadienes | α-Azidoindanones | Chiral Squaramide | Optically active benzofuran derivatives | mdpi.com |

| 2-Enoylpyridines | Pyrazolin-5-ones | Cinchona-derived Squaramide | Optically active heterocyclic derivatives | rsc.org |

| Chalcones | Thiols | Cinchona/Sulfonamide | Chiral β-naphthyl-β-sulfanyl ketones | buchler-gmbh.com |

The Julia olefination is a powerful method for the synthesis of alkenes from phenyl sulfones and carbonyl compounds wikipedia.org. The classical Julia-Lythgoe olefination involves the reaction of a metalated alkyl phenyl sulfone with an aldehyde or ketone, followed by acylation of the resulting β-alkoxy sulfone and reductive elimination to yield the alkene nih.govgla.ac.uk. This process is known for its high (E)-stereoselectivity nih.gov.

A significant advancement is the Julia-Kocienski olefination, which often utilizes heteroaryl sulfones, such as benzothiazolyl (BT) sulfones nih.govresearchgate.net. In this variant, the initial adduct undergoes a spontaneous Smiles rearrangement, followed by the elimination of sulfur dioxide and an aryloxide to form the alkene researchgate.netorganicreactions.org. This modification allows the reaction to proceed under milder conditions and can often be performed in a single pot.

While the classic Julia olefination specifically involves phenyl sulfones, the underlying principle of using a sulfonyl-stabilized carbanion to react with a carbonyl compound is central. A derivative of this compound, specifically the corresponding saturated alkyl sulfone, could potentially be used in a Julia-type olefination. Deprotonation alpha to the sulfonyl group would generate the necessary carbanion, which could then add to an aldehyde or ketone. The subsequent steps would depend on the specific variant of the Julia olefination employed. The stereochemical outcome of the Julia-Kocienski variant is determined by the initial carbonyl addition step, as the subsequent rearrangement and elimination are stereospecific wikipedia.org.

Michael Addition Reactions and Conjugate Additions

Rearrangement Reactions of this compound Derivatives

The Smiles rearrangement is a key intramolecular nucleophilic aromatic substitution reaction that is particularly relevant to derivatives of aryl sulfones, especially in the context of the Julia-Kocienski olefination wikipedia.orgnih.gov. This rearrangement involves the migration of an aryl group from the sulfur atom to an adjacent oxygen atom.

In the mechanism of the Julia-Kocienski olefination, a β-alkoxy sulfone intermediate is formed from the addition of the sulfonyl carbanion to a carbonyl compound. If the aryl group of the sulfone is sufficiently electron-deficient (as is the case with heteroaryl sulfones like benzothiazole), the alkoxide can attack the ipso-carbon of the aryl ring, leading to a spirocyclic intermediate. This intermediate then collapses, breaking the carbon-sulfur bond and forming a new carbon-oxygen bond, effectively transferring the aryl group. The resulting β-aryloxy sulfinate anion then eliminates sulfur dioxide and an aryloxide to furnish the alkene nih.govorganicreactions.org.

While this compound itself is an unsaturated system, its saturated derivatives formed via Michael addition could potentially undergo rearrangements under specific conditions. For instance, a β-hydroxy sulfone derived from this compound could, in principle, undergo a Smiles rearrangement if the conditions were suitable to promote the intramolecular attack of the hydroxyl group onto the 4-chlorophenyl ring. The presence of the electron-withdrawing chlorine atom on the phenyl ring would make the ring more susceptible to nucleophilic attack, a prerequisite for the Smiles rearrangement.

Stevens Rearrangement of Analogous Sulfonium (B1226848) Ylides

The Stevens rearrangement is a significant transformation in organic chemistry, typically involving the conversion of sulfonium salts to corresponding sulfides via a 1,2-rearrangement in the presence of a strong base. wikipedia.org For a compound analogous to this compound, the process would begin with the formation of a sulfonium salt, which is then deprotonated to generate a reactive sulfonium ylide intermediate.

The key step is the formation of this ylide, which is facilitated by a strong base abstracting a proton from the carbon adjacent to the positively charged sulfur atom. wikipedia.org The subsequent rearrangement is a subject of mechanistic debate but is understood to involve the migration of a group to the adjacent carbanionic center. oup.com While a concerted mechanism is possible, evidence often points towards a pathway involving the homolytic cleavage of the C-S bond to form a diradical pair within a solvent cage, which then recombines to yield the rearranged product. wikipedia.org This proposed mechanism helps explain the observed retention of configuration in the migrating group. wikipedia.org

In the context of an ylide derived from a 4-chlorophenylallyl sulfonium salt, the Stevens rearrangement would compete with other potential pathways, such as the Sommelet-Hauser rearrangement. wikipedia.orgwikipedia.org The Sommelet-Hauser rearrangement is a chemistry-reaction.comorganic-chemistry.org-sigmatropic shift, contrasting with the wikipedia.orgchemistry-reaction.com-shift of the Stevens rearrangement. wikipedia.orgchemistry-reaction.com Theoretical studies on analogous systems indicate that the activation energies for both processes can be remarkably close, and the preferred pathway can be influenced by substituents and solvent effects. nih.govnih.gov For instance, electron-withdrawing groups can favor the chemistry-reaction.comorganic-chemistry.org-rearrangement. nih.gov The choice between these competing pathways is a crucial aspect of the reactivity of these sulfur ylides. researchgate.net

Electrophilic and Radical-Mediated Transformations

The reactivity of this compound is dictated by both the carbon-carbon double bond of the allyl group and the functional capabilities of the sulfonyl group.

Electrophilic Transformations: The π-bond of the allyl group is susceptible to attack by electrophiles, leading to electrophilic addition reactions. wikipedia.org This process typically involves the formation of a carbocation intermediate. wikipedia.org Due to the adjacent double bond, the initial carbocation formed is an allylic carbocation, which is stabilized by resonance, delocalizing the positive charge over two carbon atoms. fiveable.melibretexts.org A subsequent attack by a nucleophile can occur at either of these electron-deficient centers, potentially leading to a mixture of 1,2- and 1,4-addition products. libretexts.orgchemistrysteps.com

Radical-Mediated Transformations: The sulfonyl group in allylic sulfones is a versatile precursor for radical reactions. researchgate.net Allylic sulfones can participate in reactions where the sulfonyl group is eliminated, generating a carbon-centered radical. This reactivity is harnessed in various synthetic transformations. For instance, under visible-light photocatalysis, allylic sulfones can serve as allylation agents for alkyl radicals generated from other precursors, such as primary amines. rsc.org Furthermore, radical addition-elimination reactions involving sulfonyl chlorides and allyl bromides provide a pathway to construct diverse allylic sulfones. acs.orgresearchgate.net These radical-mediated processes are valued for their mild conditions and tolerance of various functional groups. organic-chemistry.orgrsc.org

Reaction Mechanism Elucidation for this compound Conversions

Transition State Characterization and Analysis

Understanding the mechanisms of reactions involving this compound requires detailed analysis of the corresponding transition states. For the pericyclic reactions discussed, such as the Stevens and Cope rearrangements, computational chemistry provides powerful tools for characterizing the structure and energy of these transient species. bohrium.com

Methods like Density Functional Theory (DFT) are used to model the potential energy surfaces of these reactions. researchgate.net For a Cope rearrangement involving a system containing the this compound moiety, calculations would focus on locating the concerted, six-membered, chair-like transition state and determining its activation energy. wikipedia.org Similarly, for the Stevens rearrangement of an analogous sulfonium ylide, computational studies can help distinguish between a concerted pathway and a stepwise diradical mechanism by comparing the energies of the respective transition states and intermediates. oup.comnih.gov These theoretical models can reveal subtle geometric features, such as the extent of bond breaking and bond formation in the transition state. rsc.org In some complex pericyclic reactions, computations have even revealed ambimodal transition states that can lead to multiple products from a single transition state structure. nih.gov

Identification and Trapping of Reactive Intermediates

The elucidation of reaction mechanisms often hinges on the direct or indirect detection of short-lived reactive intermediates. In the transformations of this compound, several types of intermediates can be postulated, including carbocations, radicals, and ylides.

Carbocations: In electrophilic additions to the allyl double bond, an allylic carbocation is formed. libretexts.org The existence of this intermediate can be inferred from the product distribution (1,2- vs. 1,4-addition).

Radicals: Radical-mediated reactions are common for sulfones. mdpi.com The formation of sulfur- or carbon-centered radicals can be confirmed by using radical trapping agents. researchgate.net Spin traps, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), react with transient radicals to form more stable radical adducts that can be detected and characterized by Electron Spin Resonance (ESR) spectroscopy. nih.gov

Ylides: The sulfonium ylide intermediate in the Stevens rearrangement is generated in situ. wikipedia.org Its presence can be confirmed by trapping it with an electrophile, such as an aldehyde. For example, in the absence of rearrangement, the ylide can react with benzaldehyde (B42025) to form an epoxide, providing evidence for its formation. oup.com

The general strategy involves adding a trapping agent to the reaction mixture, which selectively reacts with the proposed intermediate to form a stable, characterizable product, thus providing evidence for the intermediate's existence. nih.gov

| Reactive Intermediate | Generating Reaction Type | Potential Trapping Agent(s) |

| Allylic Carbocation | Electrophilic Addition wikipedia.org | Nucleophilic solvents (e.g., H₂O), Halide ions |

| Sulfonyl/Alkyl Radical | Radical-mediated reactions mdpi.com | TEMPO, DMPO (for ESR) nih.gov |

| Sulfonium Ylide | Base treatment of sulfonium salt wikipedia.org | Aldehydes (e.g., Benzaldehyde) oup.com |

Kinetic and Thermodynamic Aspects of Reactions

The outcome of chemical reactions involving the allylic system of this compound can be governed by either kinetic or thermodynamic control. wikipedia.org This distinction is particularly relevant in electrophilic addition reactions where the intermediate allylic carbocation can be attacked at two different positions.

Kinetic Control: At lower temperatures and shorter reaction times, the reaction is typically irreversible, and the major product is the one that is formed fastest. libretexts.orgquimicaorganica.org This is known as the kinetic product, and its formation proceeds via the transition state with the lowest activation energy. wikipedia.org

Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing an equilibrium to be established between the products. libretexts.org Under these conditions, the most stable product will be the major component of the final mixture, regardless of how fast it is formed. quimicaorganica.org This is the thermodynamic product. jackwestin.com

The relative stability of the potential products often determines which one is the thermodynamic product. For instance, in additions to allylic systems, the product with the more substituted (and thus more stable) double bond is often the thermodynamic product. quimicaorganica.org The choice of reaction conditions, especially temperature, is therefore a critical parameter for selectively obtaining either the kinetic or thermodynamic product. acs.org

Computational and Theoretical Studies on 4 Chlorophenylallyl Sulfone

Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties and reactivity of molecules like 4-chlorophenylallyl sulfone at an atomic level. These methods allow researchers to model molecular behavior, predict properties, and elucidate complex reaction mechanisms that can be difficult to explore experimentally.

Applications of 4 Chlorophenylallyl Sulfone As a Synthetic Building Block

Utilization in Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds is a central theme in organic synthesis. 4-Chlorophenylallyl sulfone provides a reliable platform for achieving this goal, particularly in the stereocontrolled synthesis of alkenes and the formation of cyclic systems.

Allylic sulfones are well-established reagents in olefination reactions, most notably the Julia-Kocienski olefination. In this process, the anion of the sulfone reacts with a carbonyl compound (an aldehyde or ketone) to form a β-alkoxysulfone intermediate. Subsequent elimination, often promoted by a reducing agent like samarium(II) iodide or via conversion to an appropriate derivative, yields an alkene. The geometry of the resulting double bond (E or Z) can be influenced by the reaction conditions and the substituents on the sulfone, offering a pathway to stereochemically defined alkenes. The 4-chlorophenyl group can modulate the electronic properties and reactivity of the sulfone, influencing the efficiency and selectivity of these transformations.

Table 1: Representative Julia-Kocienski Olefination using an Allyl Sulfone

| Reactant 1 (Sulfone) | Reactant 2 (Carbonyl) | Key Conditions | Product Type | Stereoselectivity |

|---|

This compound is an excellent precursor for cycloaddition reactions, particularly those catalyzed by transition metals like palladium. nih.gov In the presence of a palladium(0) catalyst, it can serve as a trimethylenemethane (TMM) synthon. This highly reactive three-carbon unit can react with various partners to construct five- or seven-membered rings with high levels of control.

For instance, in a palladium-catalyzed [4+3] cycloaddition, this compound reacts with azadienes to furnish sulfonyl-fused azepines. nih.gov This reaction proceeds with excellent regioselectivity and stereoselectivity. nih.gov Similarly, [3+2] cycloadditions with activated alkenes can yield functionalized cyclopentanes. These annulation strategies provide rapid access to complex cyclic scaffolds that are prevalent in biologically active molecules. mdpi.com The sulfone group not only facilitates the cycloaddition but also activates the TMM intermediate, making it a transient activating group that can be removed later. nih.gov

Table 2: Cycloaddition Reactions Involving Allyl Sulfone Precursors

| Reaction Type | Dipole/Synthon Source | Reaction Partner | Catalyst System | Resulting Ring System |

|---|---|---|---|---|

| [4+3] Cycloaddition | This compound | Azadienes | Palladium(0) / Ligand | Fused Azepine |

| [3+2] Cycloaddition | This compound | Electron-deficient Alkenes | Palladium(0) / Ligand | Substituted Cyclopentane |

| [4+1] Annulation | Derived Sulfur Ylides | Vinyl Benzodioxinones | Palladium(0) / Ligand | Dihydrobenzofuran |

Precursor for Advanced Organic Transformations

Beyond its direct use in C-C bond formation, this compound is a precursor for a variety of functional group interconversions and advanced transformations. The true utility of the sulfone group often lies in its ability to be removed or transformed after it has guided a key bond-forming step.

One of the most significant transformations is reductive desulfonylation. After a cycloaddition or alkylation reaction, the sulfonyl group can be cleaved under mild conditions, such as with sodium amalgam or other reducing agents, to leave a simple C-H bond. This "traceless" use of the sulfone moiety is a powerful strategy in multi-step synthesis, where it serves as a temporary activating group to facilitate a difficult transformation before being excised. nih.gov The allyl group itself is also amenable to further reactions, including isomerization to the vinyl or propenyl isomer, oxidative cleavage, or participation in further allylation reactions. nih.gov

Chiral Auxiliary and Ligand Development in Asymmetric Synthesis

In the field of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, sulfone-containing compounds have found application. While this compound is achiral, it is a key substrate in asymmetric reactions catalyzed by chiral transition metal complexes.

For example, the palladium-catalyzed [4+3] cycloaddition mentioned earlier can be rendered enantioselective by using a chiral phosphine (B1218219) ligand in conjunction with the palladium catalyst. nih.gov In this scenario, the chiral ligand creates a chiral environment around the metal center, which differentiates between the two faces of the reacting partners. This leads to the formation of the fused azepine product with very high levels of enantiomeric excess (up to >99% ee). nih.gov Here, the sulfone acts as an effective substrate that is readily activated by the catalyst system, enabling the synthesis of valuable, enantioenriched heterocyclic compounds. nih.govrsc.org The development of such processes relies on the synergy between the reactivity of the allyl sulfone and the selectivity of the chiral catalyst.

Table 3: Asymmetric Transformation of an Allyl Sulfone

| Reaction | Substrate | Catalyst System | Product Class | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric [4+3] Cycloaddition | Aryl Allyl Sulfone | Pd₂(dba)₃ / Chiral Phosphine Ligand | Fused Azepines | Up to >99% |

Integration into Multi-Step Synthesis of Complex Organic Molecules

The strategic application of this compound is best illustrated by its incorporation into the total synthesis of complex molecules. Its ability to enable key ring-forming reactions makes it a valuable tool for synthetic chemists.

A prominent example is its use in the enantioselective synthesis of fused azepines. nih.gov These seven-membered nitrogen-containing rings are important structural motifs in medicinal chemistry. The synthesis begins with the palladium-catalyzed asymmetric [4+3] cycloaddition between an allyl sulfone and an azadiene, which efficiently constructs the core azepine ring with high stereocontrol. nih.gov Following this key step, the sulfone group, having served its purpose of activating the substrate and facilitating the cycloaddition, can be easily removed through reductive cleavage. This strategy demonstrates the power of using the sulfone as a transient activating group, enabling the construction of a complex, chiral scaffold that would be difficult to access through other methods. nih.gov This approach showcases how a relatively simple building block can be leveraged to solve significant challenges in the synthesis of structurally elaborate target molecules.

Advanced Analytical Techniques for Research on 4 Chlorophenylallyl Sulfone

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Chlorophenylallyl sulfone, both ¹H and ¹³C NMR would be essential for full characterization.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this compound is expected to show distinct signals for the aromatic protons of the 4-chlorophenyl group and the protons of the allyl group. The aromatic protons would typically appear as two doublets in the downfield region (δ 7.5-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring. The allyl group protons would present a more complex pattern, including a doublet for the CH₂ group attached to the sulfone, a multiplet for the internal CH proton, and signals for the terminal vinylic (=CH₂) protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, distinct signals would be expected for the four different types of carbons in the 4-chlorophenyl ring, as well as the three unique carbons of the allyl group. The carbon attached to the sulfonyl group would be shifted downfield.

The following table outlines the expected chemical shift (δ) ranges for the key nuclei in this compound, based on data from analogous aryl allyl sulfones and substituted benzenes. acs.orgmdpi.com

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic (ortho to SO₂) | 7.8 - 8.0 | Doublet |

| ¹H | Aromatic (meta to SO₂) | 7.5 - 7.7 | Doublet |

| ¹H | Allyl (-SO₂-CH₂-) | 3.8 - 4.2 | Doublet |

| ¹H | Allyl (-CH=) | 5.8 - 6.1 | Multiplet |

| ¹H | Allyl (=CH₂) | 5.2 - 5.5 | Multiplet |

| ¹³C | Aromatic (C-SO₂) | 138 - 142 | Singlet |

| ¹³C | Aromatic (C-Cl) | 139 - 143 | Singlet |

| ¹³C | Aromatic (ortho to SO₂) | 129 - 131 | Singlet |

| ¹³C | Aromatic (meta to SO₂) | 128 - 130 | Singlet |

| ¹³C | Allyl (-SO₂-CH₂) | 55 - 60 | Singlet |

| ¹³C | Allyl (-CH=) | 130 - 135 | Singlet |

| ¹³C | Allyl (=CH₂) | 120 - 125 | Singlet |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. The most prominent features in the IR spectrum of this compound would be the strong, characteristic absorption bands of the sulfone (SO₂) group. researchgate.net

These are typically observed as two distinct bands:

Asymmetric S=O stretching: A strong band appearing in the range of 1350–1300 cm⁻¹.

Symmetric S=O stretching: A strong band appearing in the range of 1160–1120 cm⁻¹. researchgate.net

Other expected vibrations include C=C stretching from the aromatic ring and the allyl group (around 1600-1450 cm⁻¹), C-H stretching from both aromatic and vinylic protons (above 3000 cm⁻¹), and the C-Cl stretching vibration (typically in the 1095-1080 cm⁻¹ region).

The table below summarizes the principal expected vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| Asymmetric SO₂ Stretch | Sulfone | 1350 - 1300 | Strong |

| Symmetric SO₂ Stretch | Sulfone | 1160 - 1120 | Strong |

| Aromatic C-H Stretch | Aryl | 3100 - 3000 | Medium |

| Vinylic C-H Stretch | Allyl | 3100 - 3000 | Medium |

| Aromatic C=C Stretch | Aryl | 1600 - 1450 | Medium-Strong |

| Vinylic C=C Stretch | Allyl | ~1640 | Medium-Weak |

| C-Cl Stretch | Aryl Halide | 1095 - 1080 | Strong |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₉H₉ClO₂S), the molecular weight is approximately 216.68 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z ≈ 216 and 218 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom due to its natural isotopic abundance (³⁵Cl and ³⁷Cl). Common fragmentation pathways would likely involve the cleavage of the C-S bond, leading to characteristic fragments such as the 4-chlorophenylsulfonyl cation (m/z 175/177) or the allyl radical (m/z 41).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of this compound. The expected exact mass would be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O, ³²S).

Expected mass spectrometry data for this compound.

| Technique | Parameter | Expected Value |

| MS (EI) | Molecular Ion (M⁺, ³⁵Cl) | m/z 216 |

| MS (EI) | Molecular Ion (M⁺, ³⁷Cl) | m/z 218 |

| HRMS (ESI) | [M+H]⁺ (Monoisotopic) | 217.0039 |

| HRMS (ESI) | [M+Na]⁺ (Monoisotopic) | 238.9858 |

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net If a suitable single crystal of this compound can be grown, XRD analysis would provide unequivocal proof of its structure.

The technique yields precise bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR. Furthermore, it reveals the conformation of the molecule in the solid state and provides insights into intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate the crystal packing. nih.gov While specific crystallographic data for this compound is not widely published, analysis of related structures like methyl-(4-chlorophenyl)sulfone shows how this technique can elucidate the complete molecular and crystal architecture. researchgate.net

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts. They are also the primary methods for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation, quantification, and purification of compounds. For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method would be most suitable. sielc.comsielc.com

In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the components. sielc.comsielc.com Because this compound is moderately nonpolar, it would be well-retained on the column, allowing for excellent separation from more polar or less polar impurities. Detection is commonly achieved using a UV detector, as the aromatic ring in the molecule absorbs UV light.

UHPLC operates on the same principles as HPLC but uses columns with smaller particle sizes (<2 µm), which allows for faster analysis times and superior resolution. sielc.com

The table below outlines a typical set of starting conditions for the HPLC analysis of this compound.

| Parameter | Condition |

| Column | C18 (e.g., Newcrom R1), 3-5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic or Phosphoric Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min (HPLC); 0.2 - 0.6 mL/min (UHPLC) |

| Detection | UV Absorbance (e.g., at 254 nm) |

| Column Temperature | 25 - 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. For a compound like this compound, GC-MS can provide critical information regarding its purity, thermal stability, and molecular structure through fragmentation analysis.

Principle and Application: In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

Detailed Research Findings: While specific GC-MS studies on this compound are not extensively documented in publicly available literature, the analysis of structurally related aryl allyl sulfones and chlorinated aromatic compounds provides a strong basis for expected findings. The electron ionization mass spectrum would likely exhibit a molecular ion peak corresponding to the compound's molecular weight. Key fragmentation patterns would be anticipated, arising from the cleavage of the allyl group, the sulfonyl moiety, and the chlorophenyl ring.

Hypothetical GC-MS Data for this compound:

| Parameter | Value |

| Molecular Formula | C9H9ClO2S |

| Molecular Weight | 216.68 g/mol |

| Retention Time (RT) | Dependent on column and conditions |

| Molecular Ion (M+) | m/z 216 |

| Key Fragment Ions | m/z 175 ([M-C3H5]+), m/z 141 ([M-SO2C3H5]+), m/z 111 ([C6H4Cl]+) |

This table is illustrative and based on the expected fragmentation of the compound. Actual values may vary based on experimental conditions.

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a stereocenter in many organic molecules, including potentially in derivatives of this compound, necessitates methods to separate and quantify enantiomers. Chiral chromatography is the gold standard for determining the enantiomeric excess (e.e.), a critical parameter in asymmetric synthesis and pharmaceutical research.

Principle and Application: Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. High-performance liquid chromatography (HPLC) is the most common platform for chiral separations.

Detailed Research Findings: The enantioselective separation of aryl allyl sulfones has been achieved using various types of chiral stationary phases, often polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives). The choice of mobile phase, typically a mixture of alkanes and alcohols, is critical for achieving optimal resolution. While no specific methods for this compound are published, the general principles applied to other chiral sulfones would be directly applicable. The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Illustrative Chiral HPLC Separation Data for a Racemic Aryl Allyl Sulfone:

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (min) | 10.5 | 12.8 |

| Peak Area | 50% | 50% |

| Enantiomeric Excess (e.e.) | \multicolumn{2}{c | }{0%} |

This table represents a hypothetical ideal separation of a racemic mixture. The actual separation and retention times would depend on the specific CSP and chromatographic conditions employed.

Advanced Hyphenated Techniques

To overcome the limitations of standalone analytical methods and to analyze complex matrices, hyphenated techniques that couple a separation method with a spectroscopic detection method are employed. These techniques offer enhanced sensitivity, selectivity, and structural elucidation capabilities.

Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that are not sufficiently volatile or are thermally labile for GC-MS, LC-MS is the technique of choice. It combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. For this compound, LC-MS would be particularly useful for its analysis in biological or environmental samples. Tandem mass spectrometry (LC-MS/MS) can further enhance structural confirmation by inducing fragmentation of a selected precursor ion.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique provides an additional layer of selectivity and sensitivity compared to single-quadrupole GC-MS. By selecting a specific precursor ion and monitoring its characteristic product ions, GC-MS/MS can significantly reduce background noise and improve detection limits, which is invaluable for trace analysis.

Hyphenated Techniques in the Analysis of Sulfones:

| Technique | Separation Principle | Detection Principle | Application for this compound |

| LC-MS | Liquid Chromatography | Mass Spectrometry | Analysis of non-volatile samples, metabolite identification |

| GC-MS/MS | Gas Chromatography | Tandem Mass Spectrometry | Trace analysis, confirmation in complex matrices |

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Unambiguous structure elucidation of isomers |

Integration of Analytical Data with Computational Models for Verification and Prediction

The synergy between experimental analytical data and computational chemistry offers a powerful approach to modern chemical research. Computational models can be used to predict analytical properties, which can then be verified by experimental data, leading to a more robust understanding of the compound .

Predictive Modeling:

Chromatographic Retention: Quantitative Structure-Retention Relationship (QSRR) models can predict the retention time of a compound based on its molecular descriptors. These models can aid in method development and in the identification of unknown compounds.

Mass Spectral Fragmentation: Computational tools can simulate the fragmentation patterns of molecules under electron ionization. These predicted mass spectra can be compared with experimental data to confirm the identity of a compound and to understand its fragmentation pathways.

Verification and Structural Elucidation: By comparing experimentally obtained data (e.g., retention times, mass spectra) with computationally predicted values, a higher degree of confidence in the structural assignment can be achieved. Discrepancies between experimental and predicted data can also highlight unexpected chemical behavior or the presence of impurities. For instance, density functional theory (DFT) calculations can be used to predict the stability of different conformers of this compound, which can influence its chromatographic behavior.

Future Research Directions and Emerging Paradigms in 4 Chlorophenylallyl Sulfone Chemistry

Development of Novel Sustainable Synthetic Methodologies for Allylic Sulfones

The principles of green chemistry are increasingly influencing the synthesis of allylic sulfones, including 4-chlorophenylallyl sulfone. A major focus is the development of methodologies that are environmentally benign and atom-economical. Recent progress in this area includes catalyst- and additive-free approaches for the synthesis of allylic sulfones. researchgate.netmdpi.comdoaj.org One such method involves the reaction of electron-rich aryl-1,3-dienes with sulfinic acids at room temperature, proceeding under ambient air without the need for catalysts or additives. researchgate.netmdpi.com This approach offers high regio- and chemo-selectivity, operational simplicity, and scalability. researchgate.net

Another sustainable strategy is the dehydrative sulfination of allylic alcohols, which produces water as the only byproduct. This method is characterized by its mild reaction conditions and tolerance of a wide range of functional groups.

The table below summarizes some key aspects of emerging sustainable synthetic methods for allylic sulfones.

| Method | Key Features | Advantages |

| Catalyst- and Additive-Free Hydrosulfonylation | Reaction of aryl-1,3-dienes with sulfinic acids at room temperature. | Environmentally benign, high atom economy, operational simplicity. researchgate.net |

| Dehydrative Sulfination | Reaction of allylic alcohols with sulfinic acids. | Mild conditions, water as the sole byproduct, broad functional group tolerance. |

These methodologies represent a paradigm shift towards more sustainable and cost-effective production of allylic sulfones, with direct applicability to the synthesis of this compound.

Exploration of New Reactivity Modes and Transformations

Beyond established synthetic routes, future research will delve into novel reactivity modes and transformations of this compound to access more complex molecular architectures. The versatile structure of allylic sulfones allows for a variety of chemical manipulations. For instance, the allylic sulfone scaffold can undergo sequential derivatization, such as base-mediated alkylation to yield tertiary sulfones and epoxidation to afford β-epoxy-sulfones, which are valuable precursors in the synthesis of bioactive molecules. mdpi.com

Furthermore, the sulfonyl group in organosulfones can act as a "chemical chameleon," participating in a diverse array of reactions that enable the formation of new chemical bonds. researchgate.net Desulfonylative functionalization, where the sulfonyl group is substituted with other functionalities, is an attractive strategy for enhancing molecular complexity. researchgate.net The development of multicomponent reactions involving allylic sulfones is another promising avenue, offering a streamlined approach to structurally complex products with high atomic efficiency. researchgate.net

Advancements in Asymmetric Catalysis for Enantiopure this compound Derivatives

The synthesis of enantiomerically pure chiral sulfones is of significant importance in medicinal chemistry and chemical synthesis. Consequently, a major research thrust is the development of advanced asymmetric catalytic methods to produce enantiopure derivatives of this compound. Significant progress has been made in the rhodium-catalyzed direct asymmetric hydrosulfonylation of allenes and alkynes, providing a highly regio- and enantioselective route to chiral allylic sulfones. This method utilizes commercially available sodium sulfinates and achieves high enantioselectivity through the use of specific chiral ligands.

Palladium-catalyzed methodologies have also proven effective for the stereoselective synthesis of allylic sulfones. nih.gov For example, the hydrosulfonylation of cyclopropenes catalyzed by palladium complexes offers a novel and efficient pathway to these compounds. nih.gov

The following table highlights some recent advancements in the asymmetric synthesis of allylic sulfones.

| Catalytic System | Substrates | Key Outcomes |

| Rhodium/(Rax,S,S)-StackPhim | Allenes/Alkynes and Sodium Sulfinates | High regioselectivity (>20:1) and enantioselectivity (up to 97% ee). |

| Palladium/Ligand | Cyclopropenes and Sodium Sulfinates | Stereoselective synthesis of allylic sulfones. nih.gov |

Future work in this area will likely focus on expanding the substrate scope, improving catalyst efficiency, and developing new catalytic systems for even greater control over stereoselectivity.

Integration of Computational Chemistry in Reaction Design and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in the design and optimization of synthetic reactions for allylic sulfones. DFT calculations can provide valuable insights into reaction mechanisms, transition states, and the origins of stereoselectivity, thereby guiding experimental efforts. For example, DFT studies have been employed to understand the stereospecificity of palladium-catalyzed decarboxylative allylation of sulfones, revealing that the barrier for allylation of the α-sulfonyl anion is lower than the barrier for racemization.

Computational methods are also used to investigate the electronic and structural properties of sulfone compounds, which can inform their potential reactivity and applications. mdpi.com The frontier orbital energies and energy bandgaps of sulfone molecules can be computed to predict their behavior in chemical reactions. mdpi.com As computational power increases and theoretical models become more sophisticated, the integration of computational chemistry will play an even more critical role in the rational design of efficient and selective syntheses of this compound and its derivatives.

Application of Flow Chemistry and High-Throughput Experimentation in Sulfone Synthesis

Flow chemistry and high-throughput experimentation are emerging as powerful technologies for the synthesis and optimization of chemical processes, including the production of sulfones. Continuous-flow synthesis offers several advantages over traditional batch processes, such as enhanced safety, improved heat and mass transfer, and the potential for scalability. The electrochemical synthesis of allyl sulfones has been successfully demonstrated under continuous flow conditions, providing a safe, environmentally friendly, and scalable method. This approach avoids the need for stoichiometric oxidants and metal catalysts, relying instead on an electrical current to drive the reaction.

Microchannel reactors are also being employed for the continuous-flow synthesis of sulfones, allowing for precise control over reaction parameters and leading to high yields and purity. These technologies are well-suited for the industrial-scale production of this compound, offering a pathway to more efficient and safer manufacturing processes.

Design of Smart Materials and Functional Molecules Incorporating the this compound Scaffold

The unique chemical properties of the this compound scaffold make it an attractive building block for the design of smart materials and functional molecules. Polymers containing sulfone groups are known for their high strength, resistance to oxidation and corrosion, and stability at high temperatures. These properties make them valuable in a range of applications, from engineering plastics to membranes for filtration and separation processes.

The incorporation of the this compound moiety into polymer backbones could lead to materials with tailored properties. The allyl group provides a reactive handle for further functionalization or for cross-linking polymer chains, which could be used to create thermosets with enhanced mechanical and thermal properties. Furthermore, the presence of the chlorophenyl group can influence the electronic properties of the material, potentially leading to applications in organic electronics. The sulfone group itself can engage in strong hydrogen bonding, which could be exploited in the design of self-assembling materials and supramolecular structures. Research in this area will focus on synthesizing novel polymers and functional molecules incorporating the this compound unit and exploring their properties for applications in advanced materials, electronics, and biomedical devices.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-Chlorophenylallyl sulfone to minimize side reactions?

- Methodology : Controlled addition of thionyl chloride to methanol under mild cooling (0–5°C) is critical to prevent decomposition of intermediates. Excess methanol ensures the reaction remains exothermic but manageable. Post-reaction, fractional distillation under reduced pressure (e.g., 40–60 mmHg) isolates the sulfone product .

- Key Considerations : Monitor temperature to avoid thermal degradation of chlorosulfonic acid intermediates, which can decompose into alkyl chlorides and sulfur dioxide .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Protocols : Store in airtight containers at 2–8°C, away from oxidizing agents. Use fume hoods during synthesis to mitigate inhalation risks. Waste must be segregated and treated by certified hazardous waste facilities due to potential environmental persistence .

- Safety Data : Refer to SDS documentation compliant with ZDHC MRSL limits for handling chlorinated sulfones .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Analytical Tools :

- ¹H/¹³C NMR : Identify allyl and chlorophenyl moieties (e.g., δ 7.4–7.6 ppm for aromatic protons, δ 3.8–4.2 ppm for sulfone-linked CH₂ groups).

- FT-IR : Confirm sulfone group (asymmetric S=O stretch at ~1300–1350 cm⁻¹).

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 232.6) .

Advanced Research Questions

Q. How does this compound function as a Michael acceptor in glycoconjugation reactions?

- Mechanistic Insight : The allyl sulfone group acts as an electrophilic site, enabling nucleophilic attack by thiols or amines in biomolecules. For example, in glycoconjugation with proteins, the vinyl sulfone moiety facilitates covalent bonding under mild aqueous conditions (pH 7–8) .

- Experimental Design : Optimize reaction pH (7.5–8.5) and molar ratios (1:10 sulfone-to-protein) to maximize conjugation efficiency. Monitor via SDS-PAGE or MALDI-TOF .